molecular formula C11H9Cl2N B1428757 4,8-Dichloro-2,3-dimethylquinoline CAS No. 1203-46-9

4,8-Dichloro-2,3-dimethylquinoline

Cat. No. B1428757
CAS RN: 1203-46-9
M. Wt: 226.1 g/mol
InChI Key: MUSOIOGNAHLZDF-UHFFFAOYSA-N
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Description

4,8-Dichloro-2,3-dimethylquinoline is an organic compound with the molecular formula C11H9Cl2N . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of 4,8-Dichloro-2,3-dimethylquinoline is 226.1 . The InChI code for this compound is 1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

4,8-Dichloro-2,3-dimethylquinoline is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

Chloroxine, a structurally related compound, has been explored for its antimicrobial properties. Nanocrystalline chloroxine showed good tolerability and antimicrobial activity against medically significant bacteria and fungi, suggesting its potential for cutaneous infection control and prophylaxis (Trousil et al., 2022).

Neuroprotective and Antiepileptic Effects

Compounds similar to "4,8-Dichloro-2,3-dimethylquinoline" have been evaluated for their neuroprotective and antiepileptic properties. For instance, non-competitive AMPA receptor antagonists showed potential in reducing the number and duration of epileptic discharges in a genetic animal model of absence epilepsy, indicating a role in absence epilepsies (Citraro et al., 2006).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,8-dichloro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSOIOGNAHLZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-2,3-dimethylquinoline

CAS RN

1203-46-9
Record name 4,8-dichloro-2,3-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8-chloro-2,3-dimethylquinolin-4-ol (1.83 g, 8.81 mmol) in phosphorous oxychloride (10.00 mL) was heated to reflux for 2 h, after which time LC-MS indicated only product present. The reaction solution was poured into ice and adjusted to pH>10. The aq. mixture was extracted with 2×75 mL DCM. The combined organic extracts were stirred over anhydrous magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to afford a pale yellow solid, which was not further purified. Mass Spectrum (ESI) m/e=226.0 (M+1).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared according to procedure S using 8-chloro-2,3-dimethylquinolin-4-ol (1.14 g, 5.49 mmol) in POCl3 (7 mL). The resulting precipitate was collected by filtration to have 4,8-dichloro-2,3-dimethylquinoline. Mass Spectrum (ESI) m/e=227 (M+1).
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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